2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is an organic compound characterized by the presence of chlorophenyl and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide typically involves the reaction of 4-chlorothiophenol with ethyl bromoacetate under basic conditions to form an intermediate, which is then reacted with another equivalent of 4-chlorothiophenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-isopropylphenyl)acetamide
- (2,2-bis[(4-chlorophenyl)sulfanyl]-1-{[(4-chlorophenyl)sulfanylmethylene]amino}vinyl)(triphenyl)phosphonium perchlorate
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual sulfanyl groups and chlorophenyl moieties make it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS2/c17-12-1-5-14(6-2-12)21-10-9-19-16(20)11-22-15-7-3-13(18)4-8-15/h1-8H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUDNMKSLZSFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=O)CSC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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